Tetrapropylphosphanium chloride
Description
Quaternary phosphonium salts, such as tetrapropylphosphanium chloride, are ionic compounds featuring a central phosphorus atom bonded to four organic groups and a halide counterion. These salts are widely utilized in organic synthesis, catalysis, and materials science due to their stability and tunable physicochemical properties. While specific data on This compound is absent in the provided evidence, insights can be drawn from structurally analogous compounds like tetramethylphosphonium chloride and tetraphenylphosphonium chloride, which are well-documented in the literature .
Properties
CAS No. |
60931-61-5 |
|---|---|
Molecular Formula |
C12H28ClP |
Molecular Weight |
238.78 g/mol |
IUPAC Name |
tetrapropylphosphanium;chloride |
InChI |
InChI=1S/C12H28P.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QBAUHKSMFOSSGE-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](CCC)(CCC)CCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapropylphosphanium chloride can be synthesized through the reaction of tripropylphosphine with propyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction is as follows: [ \text{(C}_3\text{H}_7\text{)}_3\text{P} + \text{C}_3\text{H}_7\text{Cl} \rightarrow \text{(C}_3\text{H}_7\text{)}_4\text{PCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Tetrapropylphosphanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium ion can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used as oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as tetrapropylphosphanium hydroxide or tetrapropylphosphanium alkoxides can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides.
Reduction Products: Reduction can yield phosphines or other lower oxidation state phosphorus compounds
Scientific Research Applications
Tetrapropylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly in targeting specific cellular pathways.
Industry: this compound is used in the production of ionic liquids, which are employed as solvents in green chemistry applications
Mechanism of Action
The mechanism by which tetrapropylphosphanium chloride exerts its effects involves its ability to interact with various molecular targets. The phosphonium ion can form strong electrostatic interactions with negatively charged species, facilitating reactions and processes that require such interactions. Additionally, the chloride ion can act as a nucleophile or leaving group in various chemical reactions, further enhancing the compound’s versatility .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare key properties of tetramethylphosphonium chloride (Me₄P⁺Cl⁻) and tetraphenylphosphonium chloride (Ph₄P⁺Cl⁻), two widely studied phosphonium salts. These comparisons highlight trends in molecular structure, physical properties, and applications, which may extend to tetrapropylphosphanium chloride .
Table 1: Comparative Properties of Phosphonium Salts
Key Observations:
Structural Impact on Properties :
- Alkyl vs. Aryl Substituents : The methyl groups in Me₄P⁺Cl⁻ are smaller and less hydrophobic than the phenyl groups in Ph₄P⁺Cl⁻. This difference likely results in lower melting points and altered solubility profiles for alkyl-substituted phosphonium salts compared to aryl analogs .
- Molecular Weight : The bulky phenyl groups in Ph₄P⁺Cl⁻ contribute to its higher molecular weight (399.84 g/mol), whereas alkyl-substituted variants (e.g., methyl or propyl) are expected to have lower weights .
Tetraphenylphosphonium Chloride: Functions as a phase-transfer catalyst due to its solubility in both aqueous and organic phases, facilitating reactions like nucleophilic substitutions .
Safety and Handling: Me₄P⁺Cl⁻ requires respiratory protection (e.g., P95 masks) and strict handling protocols to avoid inhalation or skin contact .
Inferences for this compound
While direct data on This compound is unavailable in the provided evidence, its propyl substituents suggest intermediate properties between methyl and phenyl analogs:
- Solubility : Propyl groups may enhance organic solubility compared to methyl analogs but reduce water solubility relative to phenyl derivatives.
- Thermal Stability : A melting point lower than Ph₄P⁺Cl⁻ (300°C) but higher than Me₄P⁺Cl⁻ is anticipated.
- Applications: Potential use as a phase-transfer catalyst or ionic liquid, leveraging its balanced hydrophobicity .
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